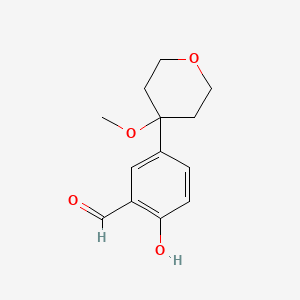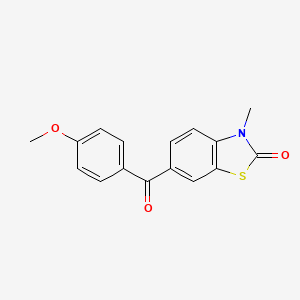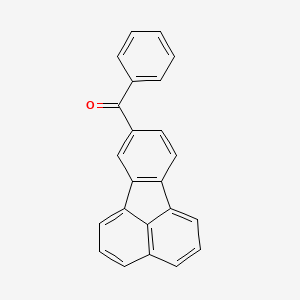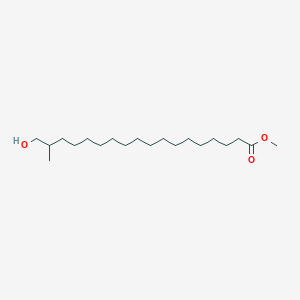
Methyl 18-hydroxy-17-methyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 18-hydroxy-17-methyloctadecanoate is a chemical compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl and methyl substituents on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 18-hydroxy-17-methyloctadecanoate typically involves the esterification of 18-hydroxy-17-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
18-hydroxy-17-methyloctadecanoic acid+methanolacid catalystmethyl 18-hydroxy-17-methyloctadecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 18-hydroxy-17-methyloctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 18-oxo-17-methyloctadecanoate.
Reduction: Formation of 18-hydroxy-17-methyloctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 18-hydroxy-17-methyloctadecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 18-hydroxy-17-methyloctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 17-methyloctadecanoate: Lacks the hydroxyl group present in methyl 18-hydroxy-17-methyloctadecanoate.
18-hydroxy-17-methyloctadecanoic acid: The free acid form of the compound.
Methyl stearate: A simple methyl ester of stearic acid without additional substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl substituents on the carbon chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
183371-41-7 |
|---|---|
Formule moléculaire |
C20H40O3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
methyl 18-hydroxy-17-methyloctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(18-21)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(22)23-2/h19,21H,3-18H2,1-2H3 |
Clé InChI |
VJOOEIWIZFHOFR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCCCC(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


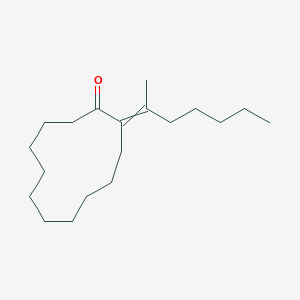
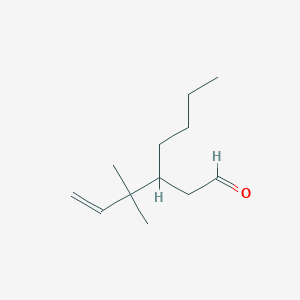
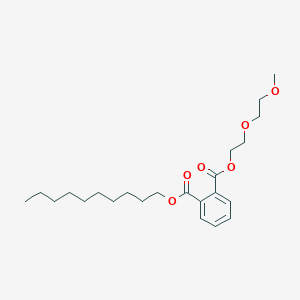
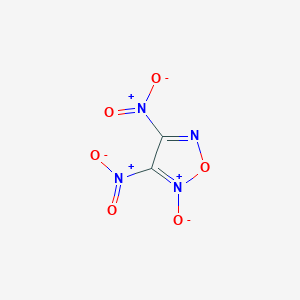
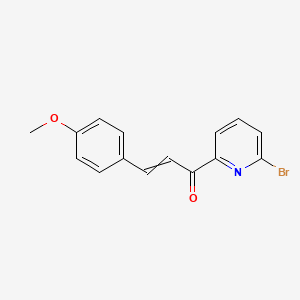
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
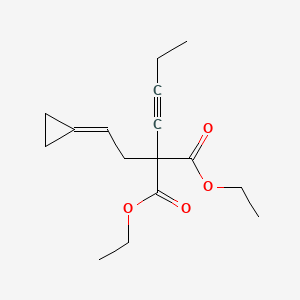
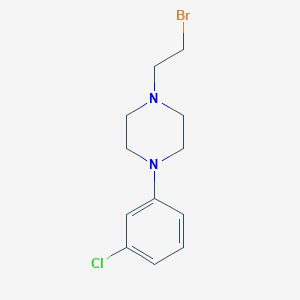
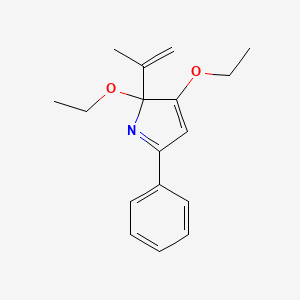
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
